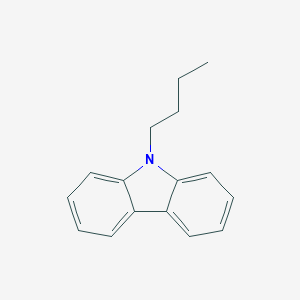

9-Butyl-9H-carbazole

Description

Properties

IUPAC Name |

9-butylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFONLULGFXJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163980 | |

| Record name | 9-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-08-8 | |

| Record name | N-Butylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Butyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-butyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Butyl-9H-carbazole

Introduction: The Versatility of the Carbazole Scaffold

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics and drug development. Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and tunable photophysical characteristics, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmacophores in medicinal chemistry. The strategic functionalization of the carbazole core, particularly at the 9-position (the nitrogen atom), allows for the fine-tuning of its physicochemical properties to meet the specific demands of these applications.

This technical guide provides a comprehensive exploration of the core physicochemical properties of a key carbazole derivative: 9-Butyl-9H-carbazole. By attaching a butyl group to the nitrogen atom, the solubility and processing characteristics of the carbazole moiety are significantly enhanced, making it more amenable to device fabrication and formulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural, thermal, optical, and electrochemical properties, supported by established experimental protocols and comparative data.

Core Physicochemical Properties of this compound

A foundational understanding of the key physicochemical parameters of this compound is essential for its effective application. The following table summarizes its fundamental properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇N | [1] |

| Molecular Weight | 223.31 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 58 °C | |

| Boiling Point (est.) | 354.61 °C | |

| Crystal Structure | Orthorhombic, essentially planar tricyclic system | [1] |

Solubility Profile: A Key to Processability

The solubility of an organic semiconductor is a critical factor that dictates its suitability for solution-based processing techniques, which are often more cost-effective than vacuum deposition methods. The introduction of the butyl group at the 9-position of the carbazole core significantly improves its solubility in common organic solvents compared to the parent 9H-carbazole. While specific quantitative solubility data for this compound is not extensively reported, its solubility can be experimentally determined using the following protocol.

Experimental Protocol: Determination of Solubility

This protocol outlines the shake-flask method, a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., toluene, chloroform, tetrahydrofuran (THF), acetone, ethanol). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration suitable for analysis.

-

Determine the concentration of the diluted solution using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution to determine the solubility in the respective solvent.

-

Optical Properties: Absorption and Emission Characteristics

The photophysical properties of this compound are central to its application in optoelectronic devices. These properties are governed by the electronic transitions within the carbazole chromophore.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, promoting electrons from the ground state to excited states. For N-alkylcarbazoles, the absorption spectrum is characterized by strong π-π* transitions of the carbazole ring system.

Fluorescence Spectroscopy

Upon absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to longer wavelengths (Stokes shift). Carbazole derivatives are known for their strong blue fluorescence.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF) of a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Replace the sample cuvette with the solution of this compound and record the absorption spectrum over a suitable wavelength range (e.g., 200-450 nm).

-

Identify the absorption maxima (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at one of its absorption maxima (λex).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-500 nm).

-

Identify the emission maximum (λem).

-

To determine the photoluminescence quantum yield (PLQY), a comparative method using a standard with a known quantum yield (e.g., quinine sulfate) is employed.

-

Electrochemical Properties: Frontier Molecular Orbitals

The electrochemical properties of this compound, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for understanding its charge transport behavior in electronic devices. These parameters can be determined experimentally using cyclic voltammetry.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that measures the current response of a compound to a linearly cycled potential sweep. The oxidation and reduction potentials obtained from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. For carbazole derivatives, the oxidation process is typically a reversible one-electron process centered on the nitrogen atom.

Experimental Protocol: Cyclic Voltammetry

Methodology:

-

Solution Preparation:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Electrochemical Measurement:

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential at a specific scan rate (e.g., 100 mV/s).

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

-

ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

-

-

Thermal Stability: Ensuring Device Longevity

The thermal stability of organic materials is paramount for the operational lifetime of electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two key techniques used to evaluate the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a measure of the material's thermal stability. Carbazole derivatives generally exhibit high thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine phase transitions, such as the melting point (Tm) and the glass transition temperature (Tg). The Tg is particularly important for amorphous materials, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for morphological stability in thin-film devices.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound (typically 2-5 mg) into a TGA or DSC pan.

-

-

TGA Measurement:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Record the mass loss as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.

-

-

DSC Measurement:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through a temperature range that includes its melting point.

-

Cool the sample and then reheat it to observe the glass transition.

-

The melting point (Tm) is determined from the peak of the endothermic melting transition, and the glass transition temperature (Tg) is determined from the midpoint of the change in heat capacity in the second heating scan.

-

Conclusion and Future Outlook

This compound stands as a versatile and valuable building block in the design and synthesis of advanced organic materials. Its favorable physicochemical properties, including good solubility, high thermal stability, and desirable photophysical and electrochemical characteristics, underscore its potential in a variety of applications. This technical guide has provided a comprehensive overview of these properties and the standard methodologies for their determination.

Further research into the synthesis of novel derivatives of this compound, with additional functional groups at the 3, 6, and other positions, will undoubtedly lead to the development of new materials with tailored properties for next-generation organic electronic devices and advanced pharmaceutical agents. The protocols and foundational data presented herein serve as a critical resource for scientists and researchers dedicated to advancing these exciting fields.

References

-

Gruzdev, M. S., et al. (2015). Synthesis and Photochemical Properties of 3,6-di-tert-butyl-9H-carbazole Derivatives. Russian Journal of General Chemistry, 85(6), 1431–1439. [Link]

-

Chen, L., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o574. [Link]

-

Verbitsky, V., et al. (2019). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ramalingam, C., et al. (2010). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3133. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chiu, Y.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337. [Link]

-

Wang, C., et al. (2008). Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. The Journal of Organic Chemistry, 73(11), 4212–4218. [Link]

-

Novina, J. J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1339. [Link]

Sources

The Molecular Architecture of 9-Butyl-9H-carbazole: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Carbazoles

Carbazole and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry.[1] Their unique electronic and photophysical properties, combined with their rigid, planar structure, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key scaffolds in the design of novel therapeutic agents.[1][2][3] The substitution at the 9-position (the nitrogen atom) with alkyl chains, such as a butyl group, significantly influences the molecule's solubility, film-forming properties, and crystal packing, thereby fine-tuning its performance in various applications.[3] This guide provides a detailed analysis of the crystal structure of 9-Butyl-9H-carbazole, offering insights into its synthesis, crystallization, and the intricate details of its three-dimensional arrangement.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound is typically achieved through the N-alkylation of carbazole.[4][5] While various methods exist, a common approach involves the reaction of carbazole with an appropriate butyl halide in the presence of a base and a phase-transfer catalyst.[5][6] Microwave-assisted synthesis has also been explored as a rapid and efficient alternative.[4]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in elucidating the molecule's crystal structure. For this compound, the slow evaporation method has proven effective.[7] This technique involves dissolving the synthesized compound in a suitable solvent, such as petroleum ether, and allowing the solvent to evaporate slowly at room temperature over several days.[7] The gradual increase in concentration allows for the ordered growth of single crystals. Other common crystallization techniques for organic molecules include solvent layering and vapor diffusion, which offer alternative routes to obtaining diffraction-quality crystals.[8]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Dissolution: Dissolve approximately 0.2 g of purified this compound in 50 ml of petroleum ether (boiling point range 60-90 °C) in a clean glass vial.[7]

-

Filtration (Optional): If any insoluble impurities are present, filter the solution through a syringe filter to ensure a clean solution for crystal growth.

-

Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant room temperature.

-

Crystal Growth: Monitor the vial over several days for the formation of single crystals. The process is complete when the solvent has fully evaporated, leaving behind well-formed crystals.

Crystal Structure Analysis: A Detailed Look at this compound

The crystal structure of this compound (C₁₆H₁₇N) has been determined by single-crystal X-ray diffraction.[7][9] The analysis reveals key details about its molecular geometry, intermolecular interactions, and packing arrangement in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[7]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇N |

| Formula Weight | 223.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.296(2) |

| b (Å) | 6.026(1) |

| c (Å) | 18.598(4) |

| β (°) | 97.48(3) |

| Volume (ų) | 1256.1(4) |

| Z | 4 |

| Density (calculated) | 1.180 g/cm³ |

| R-factor | 0.059 |

Molecular Geometry

The carbazole ring system in this compound is essentially planar, a characteristic feature of this heterocyclic compound.[7] The two outer benzene rings exhibit a slight dihedral angle with respect to each other, on the order of 4.8(1)°.[7][9] The butyl group attached to the nitrogen atom adopts an extended conformation and is oriented nearly perpendicular to the plane of the carbazole ring system.[6] This perpendicular arrangement minimizes steric hindrance and influences the overall packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing

In the crystal structure of this compound, no classical hydrogen bonds are observed.[7][9] Instead, the crystal packing is primarily governed by van der Waals forces. In some derivatives of 9-butyl-carbazole, offset π–π stacking interactions between the carbazole rings of adjacent molecules play a significant role in stabilizing the crystal structure, leading to the formation of columnar stacks.[6] For instance, in 9-Butyl-3-nitro-9H-carbazole, the intercentroid distance between stacked rings is approximately 3.773(1) Å.[6] Similarly, C-H···π interactions are observed in the crystal packing of some dimeric carbazole derivatives.[10][11]

Visualizing the Process and Structure

To better understand the workflow of crystal structure analysis and the resulting molecular arrangement, the following diagrams are provided.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Molecular Structure of this compound

Caption: Schematic representation of the molecular structure of this compound.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and solid-state packing. This knowledge is crucial for understanding its physical and chemical properties and for designing new carbazole-based materials with tailored functionalities. The planar carbazole core, combined with the flexible butyl substituent, offers a versatile platform for further chemical modification. Future research could focus on co-crystallization to modulate the photophysical properties or the synthesis of new derivatives with enhanced charge transport characteristics for advanced electronic applications. The detailed structural information presented in this guide serves as a valuable resource for researchers working towards these goals.

References

-

Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. [Link]

-

Stalindurai, K., Ramalingan, C., Sridhar, B., & Selvanayagam, S. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound-3-carbaldehyde. Retrieved from [Link]

-

Lu, W.-J., Wang, L., Xu, X.-Y., & Yang, J.-X. (2006). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4497–o4498. [Link]

-

Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]

-

Chen, L., Cheng, W., Song, G.-L., & Zhu, H.-J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. [Link]

-

Chen, L., Cheng, W., Song, G.-L., & Zhu, H.-J. (2009). This compound. PubMed. [Link]

- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

Saidi, Z., Romerosa, A., & Serrano, J. L. (2003). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

-

Hu, X., Jia, G.-K., & Ding, M.-H. (2022). Crystal structure of 3,6-di-tert-butyl-1-iodo- 9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole, C39H34IN. ResearchGate. [Link]

-

Ping, P., Ling, Y., & Jian-guo, Z. (2016). 9-Butyl-3-nitro-9H-carbazole. ResearchGate. [Link]

-

(n.d.). Guide for crystallization. Retrieved from [Link]

-

Gruzdev, M. S., Berezina, G. R., & Berezina, E. S. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. [Link]

-

Chemical Synthesis Database. (n.d.). 2,7-ditert-butyl-9H-carbazole. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing N-alkylcarbazoles and derivatives thereof.

- Google Patents. (n.d.). Method for synthesizing N-alkylcarbazole compound.

-

de Oliveira, K. T., & da Costa, B. B. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound-3-carbaldehyde [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unifr.ch [unifr.ch]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 9-Butyl-9H-carbazole: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 9-Butyl-9H-carbazole (CAS No. 1484-08-8), a key intermediate in organic electronics and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide actionable insights for laboratory applications.

Introduction to this compound

This compound belongs to the N-alkylcarbazole family, a class of compounds recognized for their unique photophysical and electronic properties. The carbazole moiety, a rigid tricyclic aromatic system, serves as an excellent electron-donating core, while the N-alkyl substituent, in this case, a butyl group, enhances solubility in organic solvents and can influence the material's morphology in thin-film applications. An accurate and thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and predicting its behavior in various applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

This guide delves into the multi-faceted spectroscopic characterization of this compound, providing not just the data but also the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its molecular structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below. The choice of a deuterated solvent with good solubilizing power and minimal signal overlap is critical for obtaining a clean, interpretable spectrum.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid extraneous signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

The spectral width should encompass the range of -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Workflow for NMR Analysis

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the carbazole core and the aliphatic protons of the butyl chain.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 8.12 | d | 2H | H-4, H-5 | 7.8 |

| 7.47 | d | 2H | H-1, H-8 | 8.2 |

| 7.41 | t | 2H | H-3, H-6 | 7.6 |

| 7.24 | t | 2H | H-2, H-7 | 7.4 |

| 4.32 | t | 2H | N-CH₂ | 7.2 |

| 1.89 | p | 2H | N-CH₂-CH₂ | 7.5 |

| 1.41 | h | 2H | CH₂-CH₃ | 7.4 |

| 0.95 | t | 3H | CH₃ | 7.4 |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

-

Aromatic Region (7.0-8.2 ppm): The four distinct signals in the aromatic region, each integrating to two protons, are characteristic of a symmetrically substituted carbazole ring. The downfield doublet at 8.12 ppm is assigned to the H-4 and H-5 protons, which are deshielded due to their proximity to the electron-rich pyrrole ring fusion. The remaining aromatic protons appear as overlapping triplets and a doublet, consistent with the expected splitting patterns.

-

Aliphatic Region (0.9-4.4 ppm): The signals for the butyl group are well-resolved. The triplet at 4.32 ppm corresponds to the methylene protons directly attached to the nitrogen atom (N-CH₂), which are deshielded by the electronegative nitrogen and the aromatic ring current. The upfield triplet at 0.95 ppm is characteristic of a terminal methyl group. The two methylene groups in the middle of the chain appear as a pentet and a hextet.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of this compound with corresponding ¹H NMR chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 140.4 | C-4a, C-4b |

| 125.7 | C-4, C-5 |

| 122.8 | C-8a, C-9a |

| 120.4 | C-2, C-7 |

| 118.9 | C-3, C-6 |

| 108.7 | C-1, C-8 |

| 42.9 | N-CH₂ |

| 31.2 | N-CH₂-CH₂ |

| 20.4 | CH₂-CH₃ |

| 13.9 | CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

-

Aromatic Region (108-141 ppm): The six signals in the aromatic region confirm the presence of six unique carbon environments in the carbazole core, consistent with its C₂ᵥ symmetry. The signals for the quaternary carbons (C-4a, C-4b, C-8a, C-9a) are typically of lower intensity.

-

Aliphatic Region (13-43 ppm): The four distinct signals in the upfield region correspond to the four different carbon atoms of the butyl chain. The signal at 42.9 ppm is assigned to the carbon directly attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Workflow for FTIR Analysis

Caption: A standard workflow for obtaining and interpreting an FTIR spectrum.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic carbazole core and the aliphatic butyl chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2955, 2928, 2868 | Strong | Aliphatic C-H stretching (CH₃ and CH₂) |

| 1626, 1597, 1487 | Medium | Aromatic C=C stretching |

| 1464 | Strong | C-H bending (CH₂) and C-N stretching |

| 1335 | Strong | C-N stretching |

| 746, 723 | Strong | C-H out-of-plane bending (aromatic) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.

Interpretation:

-

C-H Stretching Vibrations: The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. The strong absorptions between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the butyl chain.

-

Aromatic C=C Stretching: The absorptions in the 1450-1650 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the carbazole ring system.

-

C-N Stretching: The strong band at 1335 cm⁻¹ is a key indicator of the C-N bond stretching vibration of the tertiary aromatic amine.

-

Fingerprint Region: The strong bands at 746 and 723 cm⁻¹ in the fingerprint region are characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene rings within the carbazole structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The carbazole chromophore gives rise to a characteristic absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-400 nm for carbazoles). Dichloromethane, cyclohexane, or ethanol are suitable choices.

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent using a volumetric flask for accuracy.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Predicted UV-Vis Spectral Analysis

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (Electronic Transition) |

| ~235 | High | π → π |

| ~255 | Moderate | π → π |

| ~293 | High | π → π |

| ~325 | Low | π → π (¹L_b band) |

| ~338 | Low | π → π* (¹L_b band) |

Predicted data based on the characteristic absorption of N-alkylcarbazoles.

Interpretation:

The UV-Vis spectrum of this compound is expected to show intense absorption bands around 235 nm and 293 nm, which are characteristic of the π → π* transitions within the carbazole chromophore. Weaker, structured absorptions around 325 nm and 338 nm are also anticipated, corresponding to the ¹L_b transition, which is often sensitive to the solvent environment. The butyl group, being an electronically non-conjugated substituent, is not expected to significantly alter the position of these absorption maxima compared to other N-alkylcarbazoles like N-ethylcarbazole.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound, encompassing NMR, IR, and predicted UV-Vis data. The presented information, including experimental protocols and in-depth spectral interpretations, serves as a valuable resource for scientists and researchers working with this compound. The consistency of the data with the known structure of this compound underscores the power of these analytical techniques for structural verification and quality assessment in both academic and industrial settings.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 73872, N-Butylcarbazole. National Center for Biotechnology Information. [Link]

-

Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 343-348. [Link]

-

Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o574. [Link]

solubility of 9-Butyl-9H-carbazole in common organic solvents

An In-depth Technical Guide to the Solubility of 9-Butyl-9H-carbazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a significant molecule in the fields of organic electronics and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers and drug development professionals to understand and determine its solubility. We will delve into the foundational principles governing the solubility of this compound, drawing on the known properties of the parent carbazole moiety and the influence of the butyl substituent. Furthermore, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility in various common organic solvents. This guide is designed to empower researchers with the necessary theoretical knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction: The Scientific and Industrial Relevance of this compound

Carbazole and its derivatives are a cornerstone in the development of advanced materials and therapeutic agents.[1][2] The carbazole nucleus, a tricyclic aromatic heterocycle, possesses unique photoluminescent and electronic properties, making it a valuable component in organic light-emitting diodes (OLEDs).[3][4][5] In the pharmaceutical realm, the carbazole scaffold is a key pharmacophore in a variety of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and neuroprotective activities.[1]

This compound, with its butyl group attached to the nitrogen atom of the carbazole ring, is of particular interest. The introduction of the alkyl chain can enhance the solubility of the otherwise sparingly soluble carbazole core in organic solvents and can also influence the solid-state packing of the molecule, which is a critical factor in the performance of organic electronic devices.[6] A thorough understanding of its solubility is paramount for a range of applications, including:

-

Synthesis and Purification: Optimizing reaction conditions and developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and effective formulations for drug delivery systems.

-

Device Fabrication: Preparing uniform thin films for organic electronic devices through solution-based processing.

This guide will provide the necessary insights and tools for researchers to navigate the challenges and opportunities associated with the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Physicochemical Properties of this compound

| Property | Value/Analysis | Source |

| Molecular Formula | C₁₆H₁₇N | [4] |

| Molecular Weight | 223.31 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Polarity | The carbazole core is a large, relatively nonpolar aromatic system. The nitrogen atom introduces a slight dipole moment. The butyl group is nonpolar. Overall, this compound is expected to be a compound of low to moderate polarity. | Inferred |

The parent compound, 9H-carbazole, is sparingly soluble in water but shows good solubility in organic solvents.[3] The addition of the C₄H₉ alkyl chain in this compound further enhances its lipophilic and nonpolar character, suggesting a favorable solubility profile in nonpolar and moderately polar organic solvents.

Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve. Common organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact with solutes through van der Waals forces. Given the predominantly nonpolar nature of this compound, it is expected to exhibit good solubility in these solvents. The parent 9H-carbazole is known to be soluble in toluene and benzene.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions. The slight polarity of the carbazole ring should allow for favorable interactions with these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound does not have a hydrogen bond donor, the nitrogen atom can act as a weak hydrogen bond acceptor. Solubility in these solvents is expected to be moderate and will be influenced by the size of the solvent's alkyl chain. The fact that a related compound was crystallized from ethanol suggests some degree of solubility.[8]

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents at ambient temperature. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | Strong van der Waals interactions between the nonpolar solvent and the large nonpolar surface area of the solute. |

| Toluene | Very High | Favorable π-π stacking interactions between the aromatic rings of toluene and the carbazole core, in addition to van der Waals forces. | |

| Polar Aprotic | Dichloromethane | Very High | Good dipole-dipole interactions and the ability to solvate the large organic structure. |

| Chloroform | Very High | Similar to dichloromethane, with strong interactions. | |

| Acetone | High | The ketone group provides polarity for dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | High | The ether oxygen allows for dipole-dipole interactions. | |

| Ethyl Acetate | High | The ester group provides polarity for favorable interactions. | |

| Dimethylformamide (DMF) | Moderate to High | A highly polar solvent that should effectively solvate the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | A highly polar solvent that is a good general solvent for many organic compounds. | |

| Polar Protic | Methanol | Low to Moderate | The small, highly polar nature of methanol may not be ideal for solvating the large, predominantly nonpolar solute. |

| Ethanol | Moderate | The slightly larger alkyl chain compared to methanol improves its ability to interact with the nonpolar parts of the solute. | |

| Isopropanol | Moderate | The larger alkyl chain compared to ethanol further enhances its compatibility with the nonpolar solute. |

Experimental Protocol for Solubility Determination

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound.[9] This method is based on the equilibrium solubility of a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Sources

- 1. echemcom.com [echemcom.com]

- 2. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

electronic properties of N-substituted carbazole derivatives

An In-Depth Technical Guide to the Electronic Properties of N-Substituted Carbazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational scaffold for a vast array of functional organic materials. Its rigid, electron-rich tricyclic structure imparts excellent thermal stability and inherent hole-transporting capabilities. The nitrogen atom at the 9-position is a critical site for chemical modification, allowing for the strategic introduction of various substituents. This N-substitution is the cornerstone of tuning the electronic and photophysical properties of carbazole derivatives, enabling their application in advanced electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2][3] This guide provides a comprehensive exploration of the synthesis, characterization, and application of N-substituted carbazole derivatives, offering field-proven insights for researchers and development professionals.

The Carbazole Core: A Platform for Innovation

The unique architecture of the carbazole molecule, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, makes it an exceptional building block in materials science. The nitrogen atom's lone pair of electrons contributes to the aromatic π-system, rendering the molecule highly electron-rich and a good hole conductor.[3] However, pristine carbazole has limitations. The key to unlocking its full potential lies in functionalization, particularly at the N-9 position.

N-substitution serves multiple critical purposes:

-

Solubility: Attaching alkyl chains or other bulky groups enhances solubility in common organic solvents, which is crucial for solution-based device fabrication.

-

Morphological Stability: N-substitution can prevent undesirable crystallization and promote the formation of stable amorphous films, a vital characteristic for long-lasting electronic devices.[4]

-

Electronic Tuning: Most importantly, the electronic nature of the N-substituent directly modulates the frontier molecular orbital (HOMO and LUMO) energy levels, charge transport characteristics, and photophysical properties of the molecule.[1][5]

This ability to fine-tune properties through straightforward synthetic modifications has positioned N-substituted carbazoles as indispensable components in the organic electronics toolkit.

Synthetic Pathways to N-Substituted Carbazole Derivatives

The synthesis of these derivatives is typically robust and versatile. While numerous methods exist, a few foundational reactions are prevalent in the field.

N-Alkylation and N-Arylation

The most common strategy for introducing substituents at the nitrogen position is through nucleophilic substitution.

-

N-Alkylation: This is often achieved by deprotonating the N-H bond of carbazole with a base (e.g., sodium hydroxide, potassium carbonate) to form the carbazolide anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., dibromoalkane) to form the N-alkylated product.[6][7]

-

Ullmann Condensation: For attaching aryl groups, the Ullmann reaction is a classic and effective method. It involves the copper-catalyzed coupling of carbazole with an aryl halide.[1]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide offers a more versatile and high-yielding alternative for synthesizing N-aryl carbazoles.[1][8]

Caption: Role of N-substituted carbazole as an HTL in a perovskite solar cell.

Applications in Advanced Electronic Devices

The tunable electronic properties of N-substituted carbazoles make them highly versatile for various applications.

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as hole-transporting materials and as host materials for phosphorescent emitters due to their high triplet energy. By designing molecules with specific donor-acceptor structures, they can also function as efficient thermally activated delayed fluorescence (TADF) emitters for high-efficiency blue OLEDs. [9]* Perovskite and Organic Solar Cells: As hole-transporting materials (HTMs), N-substituted carbazoles are a cost-effective and highly efficient alternative to the standard material, spiro-OMeTAD. [10][11]Their HOMO level can be precisely tuned to match the valence band of the perovskite absorber layer, ensuring efficient hole extraction and high power conversion efficiencies. [11][12]* Organic Field-Effect Transistors (OFETs): The excellent charge carrier mobility of certain carbazole derivatives makes them suitable as the active semiconductor layer in OFETs. [13]

Conclusion and Future Outlook

N-substituted carbazole derivatives represent a mature yet continually evolving class of organic electronic materials. The ability to precisely control their fundamental electronic properties—HOMO/LUMO levels, optical absorption/emission, and charge transport—through synthetic modification at the nitrogen atom is their most significant asset. The combination of experimental characterization (CV, spectroscopy) and theoretical prediction (DFT) provides a robust, self-validating workflow for the rational design of new materials.

Future research will focus on developing novel derivatives with enhanced multifunctionality, improved stability for longer device lifetimes, and more environmentally friendly synthesis and processing routes. As the demand for high-performance, low-cost organic electronics grows, the versatile N-substituted carbazole core will undoubtedly remain a central platform for innovation.

References

-

Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society. [Link]

-

Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. (n.d.). Scientific.Net. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). PubMed Central. [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. [Link]

-

Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). (2018). AIP Publishing. [Link]

-

Impact of N-substitution of a carbazole unit on molecular packing and charge transport of DPP–carbazole copolymers. (2016). Journal of Materials Chemistry C. [Link]

-

Unusual photophysical properties of substituted carbazoles. (2009). PubMed. [Link]

-

Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. (2016). PubMed Central. [Link]

-

Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). (2018). AIP Publishing. [Link]

-

N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science. (2021). ResearchGate. [Link]

-

HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. [Link]

-

Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. (2021). ResearchGate. [Link]

-

N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation. (2017). PubMed Central. [Link]

-

Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2009). ResearchGate. [Link]

-

Importance of the curvature in electronic, structural and charge transport properties: oligomers of N-pyridine carbazole. (2024). Journal of Materials Chemistry C. [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2024). RSC Publishing. [Link]

-

DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. (2022). Nanoscale and Advanced Materials. [Link]

-

Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. (2021). ACS Publications. [Link]

-

Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2001). ResearchGate. [Link]

-

Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. (2017). ResearchGate. [Link]

-

Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties. (1999). ScienceDirect. [Link]

-

14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014). Chemical Communications. [Link]

-

Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells. (2020). PubMed. [Link]

-

2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central. [Link]

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2022). PubMed Central. [Link]

-

Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2021). IDEAS/RePEc. [Link]

-

Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. (2021). National Institutes of Health. [Link]

-

Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). ResearchGate. [Link]

-

Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. (2023). RSC Publishing. [Link]

-

Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2023). ScienceDirect. [Link]

-

Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (2010). ResearchGate. [Link]

-

New organic compounds based on N-fluorene-carbazole moiety for dye-sensitized solar cells. Computational study. (n.d.). Universite Hassan II de Casablanca. [Link]

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2019). MDPI. [Link]

-

Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). MDPI. [Link]

-

Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). (2014). Semantic Scholar. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]

-

Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (2023). Materials Advances. [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). PubMed Central. [Link]

-

Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations. (2018). Physical Chemistry Research. [Link]

-

The photochemistry and photophysics of benzoyl-carbazole. (2022). RSC Publishing. [Link]

-

Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (2022). PubMed Central. [Link]

-

Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C. [Link]

-

Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. (2010). PubMed. [Link]

-

Tuning the ambipolar charge transport properties of tricyanovinyl-substituted carbazole-based materials. (2016). Semantic Scholar. [Link]

-

A low bandgap carbazole based small molecule for organic solar cells. (2015). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Impact of N-substitution of a carbazole unit on molecular packing and charge transport of DPP–carbazole copolymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Intricate World of Carbazole Photophysics: A Technical Guide for Advanced Materials Development

Carbazole, a seemingly simple heterocyclic aromatic compound, forms the backbone of a vast and versatile class of materials that are pivotal to advancements in organic electronics, bio-imaging, and sensing technologies.[1] Its rigid, planar structure, coupled with its electron-donating nature and high charge mobility, makes it an exceptional building block for molecules with tailored photophysical properties.[1][2] This guide provides an in-depth exploration of the core principles governing the photophysical behavior of carbazole-based materials, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug and materials development.

Part 1: The Electronic Architecture and Fundamental Photophysical Processes of Carbazole

The photophysical journey of a carbazole-based molecule begins with the absorption of a photon, an event dictated by its unique electronic architecture. The carbazole moiety itself possesses a π-conjugated system that gives rise to characteristic absorption bands in the ultraviolet region, typically associated with π-π* transitions.[3] The precise wavelengths of absorption and their intensities (molar extinction coefficients) are highly sensitive to the molecular environment and, most importantly, to the nature and position of substituents on the carbazole ring.[1]

The Jablonski Diagram: A Visual Roadmap of Excited State Fates

To comprehend the array of processes that can occur after a carbazole molecule is photoexcited, we turn to the Jablonski diagram. This powerful conceptual tool maps the electronic and vibrational states of a molecule and the transitions between them.[4][5][6]

Caption: Modified Jablonski diagram for a typical carbazole-based molecule.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From here, several competing pathways determine its fate:

-

Fluorescence: The molecule can radiatively relax from the S₁ state back to the S₀ state, emitting a photon. This process is typically fast, occurring on the nanosecond timescale.[1] Carbazole derivatives are renowned for their often intense blue fluorescence.[7]

-

Internal Conversion (IC) & Vibrational Relaxation (VR): Excess vibrational energy is rapidly dissipated to the surrounding solvent or matrix as heat, a non-radiative process.

-

Intersystem Crossing (ISC): The molecule can transition from the S₁ state to a lower-energy triplet state (T₁). This spin-forbidden process is crucial for phenomena like phosphorescence and thermally activated delayed fluorescence (TADF).

-

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state results in phosphorescence. Due to its spin-forbidden nature, this process is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[8]

The Art of Molecular Design: Tuning Photophysical Properties

The true power of carbazole chemistry lies in the ability to fine-tune these photophysical processes through strategic molecular design. The substitution pattern on the carbazole core has a profound impact on its electronic properties and, consequently, its interaction with light.

Key Substitution Positions and Their Effects:

-

N-position (9H): Substitution at the nitrogen atom is a common strategy to improve solubility and processability. While it can influence the electronic properties, its effect is often less pronounced than substitution on the benzene rings.

-

3,6- and 2,7-positions: These positions are electronically rich and offer prime locations for introducing functional groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Attaching electron-donating or electron-withdrawing groups can create intramolecular charge transfer (ICT) character, leading to red-shifted emission and increased sensitivity to solvent polarity.[9][10]

-

Fused-Ring Systems: Extending the π-conjugation by fusing other aromatic rings to the carbazole core, creating structures like indolocarbazoles or indenocarbazoles, can significantly alter the photophysical properties, leading to tunable emission colors and enhanced thermal stability.[11]

| Substituent Type | Position | Typical Effect on Photophysics | Example Application |

| Electron-Donating (e.g., -OCH₃, -N(Ph)₂) | 3, 6 | Raises HOMO, often leads to red-shifted absorption/emission. | Hole-transporting materials, red-shifted emitters. |

| Electron-Withdrawing (e.g., -CN, -SO₂Ph) | 3, 6 | Lowers LUMO, enhances ICT, can lead to TADF properties. | Bipolar host materials, TADF emitters.[12] |

| Bulky Groups (e.g., tert-butyl) | 3, 6 | Increases solubility, can prevent π-π stacking and aggregation-caused quenching (ACQ).[1] | Solution-processable materials. |

| Aromatic Groups (e.g., phenyl, pyridine) | 2, 7, 9 | Extends conjugation, tunes HOMO/LUMO levels, can introduce bipolar character.[4] | Blue emitters, host materials for OLEDs. |

Part 2: Advanced Photophysical Phenomena in Carbazole Systems

Beyond simple fluorescence and phosphorescence, carbazole-based materials exhibit a range of fascinating and highly useful photophysical phenomena. Understanding and controlling these processes is at the forefront of organic electronics research.

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of "dark" triplet excitons to generate fluorescence, enabling organic light-emitting diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency.[13][14] The key to designing efficient TADF molecules is to minimize the energy gap between the S₁ and T₁ states (ΔEST).[15] This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, powered by thermal energy from the surroundings.[13][16] These "up-converted" excitons then contribute to the overall fluorescence, appearing as a delayed emission component.

Causality in TADF Design:

-

Donor-Acceptor (D-A) Architecture: A common strategy to achieve a small ΔEST is to create a D-A structure where the HOMO is localized on the electron-donating carbazole moiety and the LUMO is on an electron-accepting unit.[12] This spatial separation of the frontier molecular orbitals reduces their exchange energy, thereby minimizing ΔEST.[17]

-

Steric Hindrance: Introducing steric hindrance between the donor and acceptor units can force a twisted conformation, further enhancing the separation of HOMO and LUMO and promoting TADF.[18]

Caption: Simplified energy diagram illustrating the TADF mechanism.

Aggregation-Induced Emission (AIE)

Many conventional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates due to the formation of non-emissive excimers.[19] In contrast, AIE-active molecules, or "AIEgens," exhibit the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation.[11][19]

The Mechanism of AIE in Carbazole Systems:

The prevailing theory behind AIE is the restriction of intramolecular motions (RIM). In dilute solutions, flexible parts of the molecule, such as rotating phenyl rings, can undergo low-frequency vibrations and rotations. These motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted, blocking the non-radiative decay channels and forcing the excited state to relax radiatively, thus "turning on" the fluorescence.[19] Carbazole derivatives have been successfully designed to exhibit AIE by incorporating rotors like tetraphenylethylene or by inducing specific intermolecular interactions in the solid state that restrict motion.[3][20]

Part 3: Experimental Protocols for Photophysical Characterization

Rigorous and reproducible characterization is the cornerstone of materials science. This section provides step-by-step protocols for key experiments used to evaluate the photophysical properties of carbazole-based materials.

Steady-State Spectroscopy: The Foundation

-

UV-Visible Absorption Spectroscopy: Measures the wavelengths of light a molecule absorbs.

-

Preparation: Prepare a dilute solution of the carbazole compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF, toluene) with a concentration that yields an absorbance between 0.1 and 1.0 at the λmax in a 1 cm path length cuvette.

-

Blanking: Record a baseline spectrum of the pure solvent in the cuvette.

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).

-

Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of a fluorescent molecule.

-

Preparation: Use the same or a similarly prepared dilute solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects).[8]

-

Excitation: Excite the sample at or near its absorption maximum (λex).

-

Measurement: Scan the emission monochromator to record the fluorescence spectrum.

-

Analysis: Identify the emission maximum (λem) and calculate the Stokes shift (difference in energy between the absorption and emission maxima).

-

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical measure of a material's emission efficiency. The absolute method using an integrating sphere is the gold standard.[21][22][23]

Protocol for Absolute ΦF Measurement:

-

System Setup: Utilize a fluorometer equipped with an integrating sphere.[21] The sphere collects all emitted light, regardless of direction.[23]

-

Measurement 1 (Blank): Place a cuvette containing only the pure solvent inside the integrating sphere. Excite with monochromatic light and record the spectrum of the scattered excitation light (S₀). This represents the incident photon flux.[22]

-

Measurement 2 (Sample): Replace the blank with the sample solution. Excite at the same wavelength and record the complete spectrum, which will include the unabsorbed (scattered) excitation light (S₁) and the sample's fluorescence emission (S₂).[22]

-

Calculation: The quantum yield is calculated as the ratio of emitted photons to absorbed photons: ΦF = (Area of S₂) / (Area of S₀ - Area of S₁)

-

Self-Validation: Ensure the sample's absorbance at the excitation wavelength is low (typically < 0.1) to minimize reabsorption effects. Perform measurements at multiple concentrations to check for consistency.

Time-Resolved Spectroscopy: Unveiling Excited-State Dynamics

Time-resolved techniques provide invaluable information about the lifetimes of excited states and the rates of various decay processes.

-

Time-Correlated Single Photon Counting (TCSPC): Measures fluorescence lifetimes (τF).

-

Excitation: A high-repetition-rate pulsed laser (e.g., a picosecond diode laser) excites the sample.

-

Detection: A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

Histogramming: A histogram of arrival times is built up over millions of excitation cycles, creating a fluorescence decay curve.

-

Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

-

-

Transient Absorption (TA) Spectroscopy: A powerful pump-probe technique to monitor the evolution of excited states.[14][19][24]

-

Pump Pulse: An intense, ultrashort laser pulse (the "pump") excites the sample to generate a population of excited states.

-

Probe Pulse: A weaker, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.

-

Difference Spectrum: The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.[19] ΔA = Aexcited - Aground

-

Data Interpretation:

-

Negative Signals (ΔA < 0): Correspond to ground-state bleaching (fewer molecules in the ground state to absorb) or stimulated emission (probe photons trigger emission from the excited state).

-

Positive Signals (ΔA > 0): Indicate excited-state absorption (absorption of probe photons by the excited molecules to reach even higher excited states).

-

-

Causality and Validation: By analyzing the decay kinetics of these signals at different wavelengths, one can track the population and depopulation of different states (e.g., S₁, T₁) and determine the rates of processes like ISC and RISC in real-time. The identity of a triplet state can often be confirmed by its quenching in the presence of oxygen.

-

Caption: Workflow for a transient absorption (TA) spectroscopy experiment.

Part 4: Conclusion and Future Outlook

The field of carbazole-based materials continues to be a vibrant area of research, driven by the demand for more efficient and stable organic electronic devices. The principles and protocols outlined in this guide provide a robust framework for understanding and characterizing these fascinating molecules. Future progress will undoubtedly rely on a deeper understanding of structure-property relationships, the development of novel molecular architectures that minimize non-radiative decay pathways, and the application of advanced spectroscopic techniques to unravel complex excited-state dynamics. By combining rational molecular design with rigorous photophysical characterization, the scientific community can continue to unlock the full potential of carbazole-based materials for a new generation of technologies.

References

-

Wikipedia. Thermally activated delayed fluorescence. [Link]

-

Adhikari, R. M., Mondal, R., Shah, B. K., & Neckers, D. C. (2007). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry. [Link]

-

The Journal of Physical Chemistry C. (2025). Thermally Activated Delayed Fluorescence (TADF) Active Systems: Mechanism, Applications, and Future Directions. [Link]

-

Gan, X., Liu, G., Chu, M., Xi, W., Ren, Z., Zhang, X., Tian, Y., & Zhou, H. (2018). Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (2025). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. [Link]

-